molecular formula C19H21FN2O3S B2850380 N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide CAS No. 2034377-87-0

N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide

Cat. No. B2850380
CAS RN: 2034377-87-0
M. Wt: 376.45
InChI Key: HFMNMVWNXSBZHU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide, also known as DMF-TZCA, is a synthetic compound that belongs to the thiazolidine class of molecules. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Mechanism Of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. By inhibiting HDAC, N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide has been found to possess anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide is not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide. One potential area of focus is the development of new cancer therapies based on N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide for the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide and its potential side effects. Finally, the optimization of the synthesis method for N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide could lead to the development of more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzaldehyde and 3-fluorobenzyl amine to form an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione to obtain N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide. The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-24-16-7-6-13(10-17(16)25-2)12-21-19(23)22-8-9-26-18(22)14-4-3-5-15(20)11-14/h3-7,10-11,18H,8-9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNMVWNXSBZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCSC2C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-2-(3-fluorophenyl)thiazolidine-3-carboxamide

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